2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-17-12-10-16(11-13-17)19(29)15-32-24-27-26-23(28(24)18-6-2-1-3-7-18)22-14-30-20-8-4-5-9-21(20)31-22/h1-13,22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBAGCCDVVVRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,3-dihydro-1,4-benzodioxin with phenylhydrazine to form the triazole ring. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxin moiety linked to a triazole ring via a sulfanyl group. The synthesis typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives and various substituted phenyl groups.
Synthesis Overview
- Starting Materials : The synthesis often begins with 2,3-dihydro-1,4-benzodioxin derivatives.
- Reagents : Common reagents include sulfonyl chlorides and bases like sodium carbonate to facilitate the formation of sulfonamide derivatives.
- Reaction Conditions : Reactions are usually conducted under controlled pH conditions to optimize yields and purity.
Enzyme Inhibition Studies
Research indicates that compounds related to this structure can act as inhibitors for various enzymes relevant in treating diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Key Findings:
- Acetylcholinesterase Inhibition : Compounds derived from benzodioxin structures have shown promising inhibitory effects on acetylcholinesterase (AChE), suggesting potential in treating neurodegenerative disorders like AD .
- α-Glucosidase Inhibition : The compound has also been evaluated for its ability to inhibit α-glucosidase, which is crucial for managing blood sugar levels in diabetic patients .
Antimicrobial Activity
Preliminary studies suggest that related compounds exhibit antimicrobial properties. This opens avenues for exploring their use in treating infections caused by resistant strains of bacteria.
Neurological Disorders
Given its inhibitory action on AChE, this compound is being investigated as a potential treatment for Alzheimer's disease. The ability to cross the blood-brain barrier is critical for such applications.
Diabetes Management
The α-glucosidase inhibition indicates potential for managing postprandial hyperglycemia in diabetic patients. This could lead to the development of new oral hypoglycemic agents.
Case Study 1: Alzheimer’s Disease
A study evaluated a series of derivatives based on the benzodioxin structure for their neuroprotective effects and AChE inhibition. Results indicated that certain modifications enhanced potency against AChE while reducing toxicity profiles .
Case Study 2: Diabetes Treatment
In another study focusing on T2DM, derivatives were synthesized and tested for their effectiveness in lowering blood glucose levels in diabetic models. The results showed significant reductions in glucose absorption when administered alongside carbohydrate-rich meals .
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Derivatives
Electronic and Physicochemical Properties
- Lipophilicity : The benzodioxin moiety in the target compound and ’s derivative improves lipid solubility, whereas ethoxy/methoxy groups () balance solubility and membrane permeability .
- Steric Effects : Bulky substituents like bromine () may hinder molecular packing, affecting crystallinity and solubility .
Biological Activity
The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.
Synthesis
The synthesis of this compound generally involves multi-step chemical reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process typically includes:
- Formation of Benzodioxane Derivatives : Reaction of 2,3-dihydrobenzo[1,4]dioxin with various phenyl and triazole rings.
- Sulfanylation : Incorporation of a sulfanyl group to enhance biological activity.
- Final Derivatization : Modifying the structure to introduce a fluorophenyl group.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it was screened against various enzymes such as α-glucosidase and acetylcholinesterase:
- α-glucosidase Inhibition : The compound showed significant inhibitory activity, suggesting its potential in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
- Acetylcholinesterase Inhibition : This property indicates possible applications in treating Alzheimer's disease by enhancing cholinergic transmission .
Antisickling Properties
A notable finding is the compound's role as an antisickling agent. It was identified in studies focusing on sickle cell disease where it demonstrated the ability to:
- Increase the oxygen affinity of hemoglobin.
- Reduce the sickling of red blood cells in hypoxic conditions .
Case Study 1: Antisickling Mechanism
In a study involving hypoxic sickle cell red blood cells (RBCs), the compound was shown to decrease sickling significantly. The percentage of sickled cells dropped from 95% to approximately 11% upon treatment with the compound at a concentration of 2 mM . This suggests a robust mechanism where the compound enhances hemoglobin's oxygen-carrying capacity.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of α-glucosidase and acetylcholinesterase by derivatives of this compound. The results indicated that structural modifications could enhance inhibitory potency, making it a candidate for further development in diabetes and neurodegenerative disease therapies .
Comparative Analysis of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis of this triazole-benzodioxin hybrid requires multi-step protocols. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid (80–90°C, 6–8 hours) .
- Sulfanylation : Introduction of the sulfanyl group using Lawesson’s reagent or thiourea derivatives in anhydrous tetrahydrofuran (THF) under nitrogen .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound from byproducts like unreacted phenylboronic acids .
Q. Which spectroscopic techniques are most effective for structural characterization?
Prioritize:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (δ 8.2–8.5 ppm for H-5 in 1,2,4-triazoles) and benzodioxin protons (δ 4.3–4.6 ppm for methylene groups) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error to distinguish isobaric impurities .
- FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
Q. What initial biological screening assays are recommended?
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via non-linear regression .
- Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence-based kits, comparing potency to known inhibitors (e.g., celecoxib) .
Advanced Research Questions
Q. How can dose-response experiments resolve IC₅₀ discrepancies across cell lines?
- Design : Use randomized block designs with split-plot arrangements to account for cell-line variability (e.g., 4 replicates per concentration, 5 concentrations per cell line) .
- Controls : Include vehicle controls (DMSO ≤0.1%) and reference compounds (e.g., doxorubicin) to normalize inter-assay variability .
- Statistical Analysis : Apply mixed-effects models to separate biological variance from technical noise. Report 95% confidence intervals for IC₅₀ values .
Q. What computational strategies predict target interactions, and how are they validated?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 3LN1) to simulate binding modes. Prioritize poses with ΔG ≤ -8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å) .
- Experimental Validation : Confirm predicted targets via SPR (KD measurements) or competitive binding assays with fluorescent probes .
Q. How should researchers address contradictory stability data under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .
- Metabolite Identification : Use LC-QTOF-MS/MS to detect oxidation products (e.g., sulfoxide derivatives) and assess CYP450-mediated metabolism .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzodioxin moiety to enhance metabolic stability .
Methodological Notes
- Data Contradictions : Cross-validate biological activity using orthogonal assays (e.g., ATP-based viability assays alongside trypan blue exclusion) to rule out false positives .
- Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., QSAR models for triazole derivatives) to guide experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
